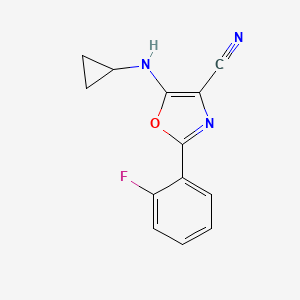
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile reduces the activation and proliferation of T cells, B cells, and natural killer cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the levels of inflammatory cytokines in the blood, indicating its potential in treating other inflammatory diseases.
实验室实验的优点和局限性
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling. However, its use in lab experiments is limited by its specificity for JAK3, as other JAK family members may also play a role in immune cell signaling. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a short half-life, which may limit its effectiveness in long-term experiments.
未来方向
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in treating autoimmune diseases, but further research is needed to fully understand its potential in other inflammatory diseases. Future studies may focus on developing more selective JAK inhibitors or combining JAK inhibitors with other therapies to improve their efficacy. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may have potential in treating certain types of cancer, as JAK3 has been implicated in cancer cell growth and survival.
合成方法
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-nitrophenylacetonitrile with cyclopropylamine, followed by cyclization and reduction. The final product is obtained through a reaction with 2-chloro-5-fluorobenzonitrile. The synthesis of 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been optimized for large-scale production.
科学研究应用
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-2-1-3-9(10)12-17-11(7-15)13(18-12)16-8-5-6-8/h1-4,8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVASLDFVNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)